1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHJLNFHAHFGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and piperidine-4-carbonitrile.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a piperidine ring substituted with a pyrimidine moiety. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile has been studied for its potential as an inhibitor of various enzymes and biological pathways. Notably, it has shown promise in the following areas:
Inhibition of NAPE-PLD
Recent studies have highlighted the compound's role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance inhibitory potency. For instance, combining specific substituents led to compounds with an IC50 value significantly lower than standard inhibitors, suggesting that 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile could be developed into a potent therapeutic agent against metabolic disorders related to lipid signaling pathways .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that derivatives of pyrimidine compounds, including this one, effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values observed were comparable to established anti-inflammatory drugs, indicating its potential as a novel anti-inflammatory agent .
Structure-Activity Relationship Studies
Structure-activity relationship studies are crucial for understanding how modifications to the chemical structure affect biological activity. The following table summarizes key findings from recent SAR analyses involving 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile and its analogs.
| Compound Structure | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Base Compound | NAPE-PLD Inhibitor | 72 | |
| Modified Analog A | COX-2 Inhibitor | 0.04 | |
| Modified Analog B | Anti-inflammatory | 9.17 |
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile:
- NAPE-PLD Inhibition : A study focused on optimizing piperidine derivatives revealed that introducing specific functional groups significantly enhanced the inhibitory activity against NAPE-PLD enzymes, demonstrating the compound's therapeutic potential in metabolic diseases .
- Anti-inflammatory Effects : Another investigation evaluated various pyrimidine derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications to the piperidine structure yielded compounds with superior anti-inflammatory effects compared to traditional drugs like indomethacin .
- Selectivity Profiles : Research on selective inhibitors for CHK1 (Checkpoint Kinase 1) showed that variations of the compound could lead to enhanced selectivity and potency against cancer cell lines, suggesting its application in oncology .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various biological processes.
Pathways Involved: It may influence signaling pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway, which is involved in cell proliferation, survival, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Pyrimidine Ring
- 6-Fluoro and Sulfonyl Derivatives: The compound 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-(4-fluorophenyl)piperidine-4-carbonitrile () replaces chlorine with fluorine and introduces a methylsulfonyl group. Fluorine improves metabolic stability and bioavailability, while the sulfonyl group enhances solubility and enzyme interactions .
- Brominated Pyridines: 1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-hydroxyethyl)piperidine-4-carbonitrile () substitutes pyrimidine with a pyridine ring.
Heterocycle Replacement
- Isothiazolo[4,3-b]pyridine Derivatives: Compounds like 1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile () and its brominated analog () replace pyrimidine with isothiazolo-pyridine. This modification enlarges the aromatic system, altering π-π stacking interactions and steric effects. These derivatives exhibit potent kinase inhibition (e.g., Cyclin G Associated Kinase) due to enhanced target binding .
- Quinoline-Based Analogs: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline () replaces pyrimidine with quinoline. The extended conjugated system may improve DNA intercalation properties, relevant in anticancer research .
Piperidine Ring Modifications
Morpholine and Sulfonyl Additions :
4-[1-(6-Chloro-2-iodo-pyrimidin-4-yl)-4-piperidyl]morpholine () introduces a morpholine group, improving solubility and conferring antimalarial activity. In contrast, N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides () incorporate sulfonyl groups, enhancing enzyme inhibition through hydrogen bonding .
Functional Group Variations
- Carboxamide vs. Carbonitrile: 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () replaces the carbonitrile with a carboxamide. This substitution increases hydrophilicity, altering pharmacokinetics and reducing cytotoxicity .
Biological Activity
1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a piperidine ring substituted with a pyrimidine moiety and a cyano group, suggests applications in targeting various biological pathways, particularly in cancer therapy and as an inhibitor of specific protein targets.
- Molecular Formula : CHClN
- Molecular Weight : 233.67 g/mol
- Structural Features : The compound includes a chloropyrimidine and a piperidine component, which are critical for its biological activity.
Biological Activity Overview
Research indicates that 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile exhibits significant biological activity, particularly as an inhibitor of proteins involved in disease pathways. Notably, compounds with similar structures have shown promise in inhibiting BCL6, a protein implicated in various cancers, suggesting that this compound may also have anticancer properties.
The exact mechanism of action for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile is still under investigation. However, it is believed to interact with specific protein targets, potentially modulating pathways involved in cell proliferation and survival. Interaction studies are crucial for understanding the binding affinity and specificity of this compound towards its biological targets.
Inhibitory Activity Against BCL6
A study highlighted the potential of pyrimidine derivatives, including 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile, to inhibit BCL6. This inhibition could play a role in the treatment of hematological malignancies where BCL6 is overexpressed.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and pyrimidine moieties can significantly influence the compound's biological activity. For instance, the introduction of various substituents on the pyrimidine ring has been shown to enhance potency against specific targets while maintaining selectivity .
Data Table: Biological Activity Summary
| Biological Target | Activity | IC50 Value (µM) | Comments |
|---|---|---|---|
| BCL6 | Inhibition | Not specified | Potential anticancer agent |
| CHK1 | Inhibition | <100 nM | Selective over CHK2 |
| COX-2 | Anti-inflammatory | 0.04 ± 0.09 | Comparable to celecoxib |
Synthesis Methods
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile can be achieved through several methods, including:
- Substitution Reactions : Utilizing chlorinated pyrimidines and piperidine derivatives.
- Cyclization Techniques : Forming the piperidine ring through cyclization reactions involving suitable precursors.
These synthetic pathways are crucial for producing analogs that may exhibit improved biological activity or selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with β-chloroenaldehyde derivatives as intermediates to construct the pyrimidine ring. Key steps include nucleophilic substitution at the 4-position of the pyrimidine ring with a piperidine-carbonitrile moiety. Optimization involves adjusting reaction temperature (e.g., reflux in ethanol or THF), pH control, and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyrimidine ring substitution pattern and piperidine connectivity.
- HPLC-MS : Validates purity and molecular weight (e.g., observed [M+H] at m/z 263.2).
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and pyrimidine substituents .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli) or anticancer potential via MTT assays (IC values in cancer cell lines).
- Enzyme inhibition : Test kinase or phosphodiesterase inhibition using fluorescence-based assays .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions of the pyrimidine ring influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the 6-chloro group with methyl, cyclopropyl, or methoxy groups to evaluate changes in target binding. For example, 6-cyclopropyl analogs (see ) show enhanced kinase inhibition.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like EGFR or CDK2. Validate with mutagenesis studies .
Q. How can contradictions in reported biological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., consistent cell lines, serum-free media).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Discrepancies may arise from differences in cell permeability or off-target effects .
Q. What strategies mitigate cytotoxicity in non-target tissues while retaining therapeutic efficacy?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the piperidine carbonitrile group to enhance selectivity.
- In vivo Models : Test toxicity in zebrafish or murine models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Q. How can green chemistry principles be applied to improve the synthetic route?
- Methodological Answer :
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce environmental impact.
- Catalyst Recycling : Employ immobilized palladium nanoparticles to minimize heavy metal waste .
Key Considerations for Researchers
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Advanced Characterization : Combine cryo-EM and NMR to study dynamic interactions with membrane-bound targets.
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing to ensure reproducibility and humane practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
